17-Octadecen-14-YN-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

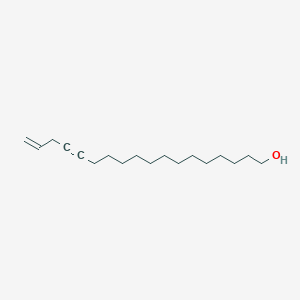

17-Octadecen-14-YN-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

17-Octadecen-14-YN-1-OL has been identified as a significant bioactive compound in several plant extracts, particularly in the context of cancer therapy.

Case Study: Antiproliferative Activity

In a study involving the leaf extracts of Leucas aspera, this compound was found to exhibit notable antiproliferative effects against the MDA-MB-231 breast cancer cell line. The extract's cytotoxicity was evaluated using the MTT assay, revealing that this compound contributed to a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Biochemical Applications

The compound has been studied for its biochemical interactions, particularly its ability to inhibit certain enzymatic activities.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit venom proteases and hyaluronidases. In experiments with Naja naja venom, the methanolic extract containing this compound completely neutralized protease activity at specific concentrations. This suggests potential applications in developing antivenom therapies or treatments for snake bites .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects are attributed to the competitive inhibition of phospholipase A2 activity by this compound. This inhibition is crucial as phospholipase A2 plays a significant role in the inflammatory response by releasing arachidonic acid from membrane phospholipids .

Phytochemical Characterization

The identification and quantification of this compound in plant extracts have been facilitated through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Phytochemical Composition of Leucas aspera Extracts

| Compound | Peak Area (%) |

|---|---|

| n-Hexadecanoic Acid | 32.47 |

| Oleic Acid | 14.25 |

| This compound | 8.48 |

| Other Minor Constituents | Varies |

This table illustrates the relative abundance of various compounds within the extracts, highlighting the significance of this compound as a major constituent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents opportunities for drug development targeting cancer and inflammatory diseases.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, including detailed molecular docking studies to predict interactions with specific biological targets.

Eigenschaften

CAS-Nummer |

18202-28-3 |

|---|---|

Molekularformel |

C18H32O |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

octadec-17-en-14-yn-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,19H,1,3,6-18H2 |

InChI-Schlüssel |

GFIMPQUXRWWOQN-UHFFFAOYSA-N |

SMILES |

C=CCC#CCCCCCCCCCCCCCO |

Kanonische SMILES |

C=CCC#CCCCCCCCCCCCCCO |

Key on ui other cas no. |

18202-28-3 |

Synonyme |

17-Octadecen-14-yn-1-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.